molecular formula C13H8N4O3S B11191553 7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

Cat. No.: B11191553
M. Wt: 300.29 g/mol
InChI Key: XLOGJOFBSDHENQ-UHFFFAOYSA-N
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Description

7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitrophenyl group and the thiazolopyrimidine core imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under microwave irradiation . This method is advantageous due to its high yield, reduced reaction time, and environmentally friendly conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes . The nitrophenyl group plays a crucial role in enhancing its biological activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives such as:

The uniqueness of 7-(3-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8N4O3S

Molecular Weight

300.29 g/mol

IUPAC Name

7-(3-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H8N4O3S/c14-7-10-11(8-2-1-3-9(6-8)17(19)20)15-13-16(12(10)18)4-5-21-13/h1-3,6H,4-5H2

InChI Key

XLOGJOFBSDHENQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(C(=O)N21)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

>45 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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